molecular formula C13H12N2S B5778575 N-(3-methylphenyl)-2-pyridinecarbothioamide CAS No. 33262-64-5

N-(3-methylphenyl)-2-pyridinecarbothioamide

Cat. No. B5778575
CAS RN: 33262-64-5
M. Wt: 228.31 g/mol
InChI Key: UWUXHAPDFSIUMX-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-pyridinecarbothioamide, also known as 3-Methylpyridine-2-carbothioamide, is a chemical compound with potential biological applications. It belongs to the class of pyridine derivatives and has a molecular formula of C12H12N2S.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-pyridinecarbothioamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of oxidative stress.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-pyridinecarbothioamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to induce apoptosis in cancer cells and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methylphenyl)-2-pyridinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which hinders its clinical development.

Future Directions

There are several future directions for the research on N-(3-methylphenyl)-2-pyridinecarbothioamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as an antimicrobial agent. Additionally, future studies could focus on the development of more efficient synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, N-(3-methylphenyl)-2-pyridinecarbothioamide is a promising chemical compound with potential biological applications. Its synthesis method is reliable and efficient, and it has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties. Further research is needed to fully understand its mechanism of action and explore its potential as an antimicrobial agent. Overall, N-(3-methylphenyl)-2-pyridinecarbothioamide has the potential to be a valuable therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-pyridinecarbothioamide can be achieved by reacting 3-methylpyridine-2-amine with carbon disulfide in the presence of a base. The resulting product is then further reacted with an alkyl halide to yield the final product. The synthesis method has been reported in several research articles and is considered a reliable and efficient process.

Scientific Research Applications

N-(3-methylphenyl)-2-pyridinecarbothioamide has been extensively studied for its potential biological applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

N-(3-methylphenyl)pyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUXHAPDFSIUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355353
Record name 2-Pyridinecarbothioamide, N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarbothioamide, N-(3-methylphenyl)-

CAS RN

33262-64-5
Record name 2-Pyridinecarbothioamide, N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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